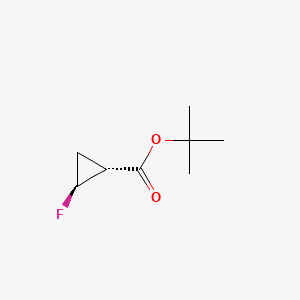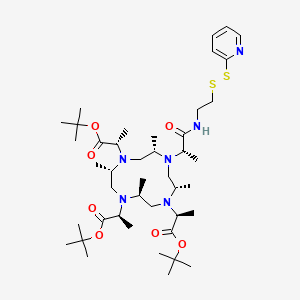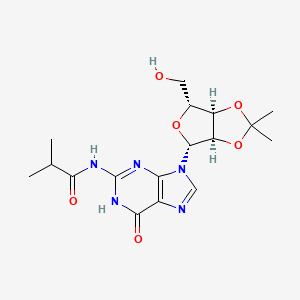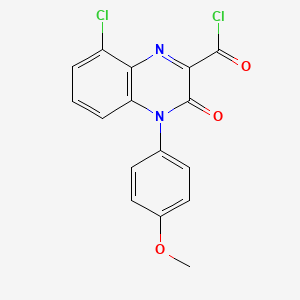
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is a chemical compound used primarily as an intermediate in the synthesis of Fenquinotrione, a herbicide commonly used in soybean and cotton cultures . Fenquinotrione is known for its effectiveness in controlling ALS-resistant broad-leaf weeds in paddy fields .
Vorbereitungsmethoden
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The synthetic route typically involves the preparation of cyclohexane-1,3-dione derivatives, which are then further processed to obtain the desired compound .
Analyse Chemischer Reaktionen
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . By inhibiting this enzyme, the compound disrupts the metabolic pathways in plants, leading to their eventual death.
Vergleich Mit ähnlichen Verbindungen
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is unique due to its specific structure and mode of action. Similar compounds include:
Sulcotrione: Another herbicide that inhibits HPPD but has a different chemical structure.
Mesotrione: Similar in function but differs in its molecular composition.
Tembotrione: Also inhibits HPPD but has unique structural features.
These compounds share a common mode of action but differ in their chemical structures and specific applications.
Eigenschaften
Molekularformel |
C16H10Cl2N2O3 |
|---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3 |
InChI-Schlüssel |
DVEVEDDQYJEOJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


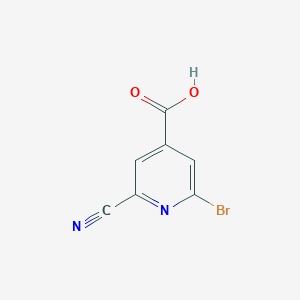
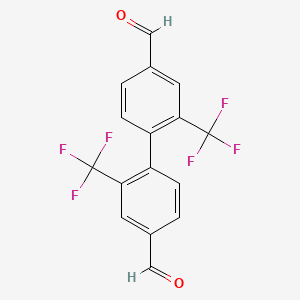
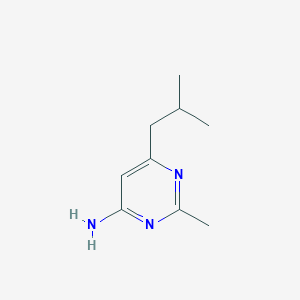
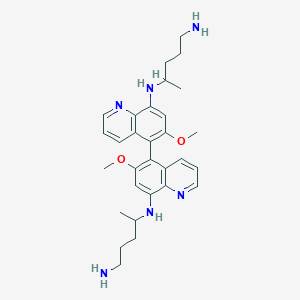
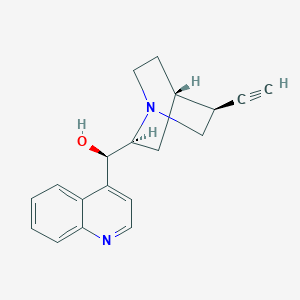
![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)

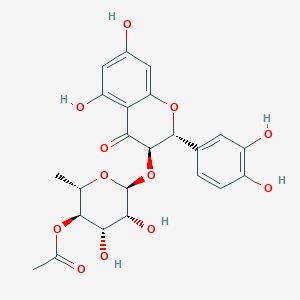

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
